

The Core Mechanism: Antigen Presentation and T-Cell Recognition

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Compound of Interest

Compound Name: **MOG(35-55)**

Cat. No.: **B612354**

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The activation of **MOG(35-55)**-specific T-cells is a multi-step process initiated by professional Antigen Presenting Cells (APCs), such as dendritic cells, macrophages, and B-cells.[5]

1.1. Antigen Presentation:

Following immunization, APCs at the injection site take up the **MOG(35-55)** peptide.[5] Unlike larger proteins, the short **MOG(35-55)** peptide can be directly loaded onto Major Histocompatibility Complex (MHC) class II molecules (I-Ab in C57BL/6 mice) on the surface of APCs without the need for extensive intracellular processing.[6][7] These APCs then migrate to the draining lymph nodes to encounter naive T-cells.[5]

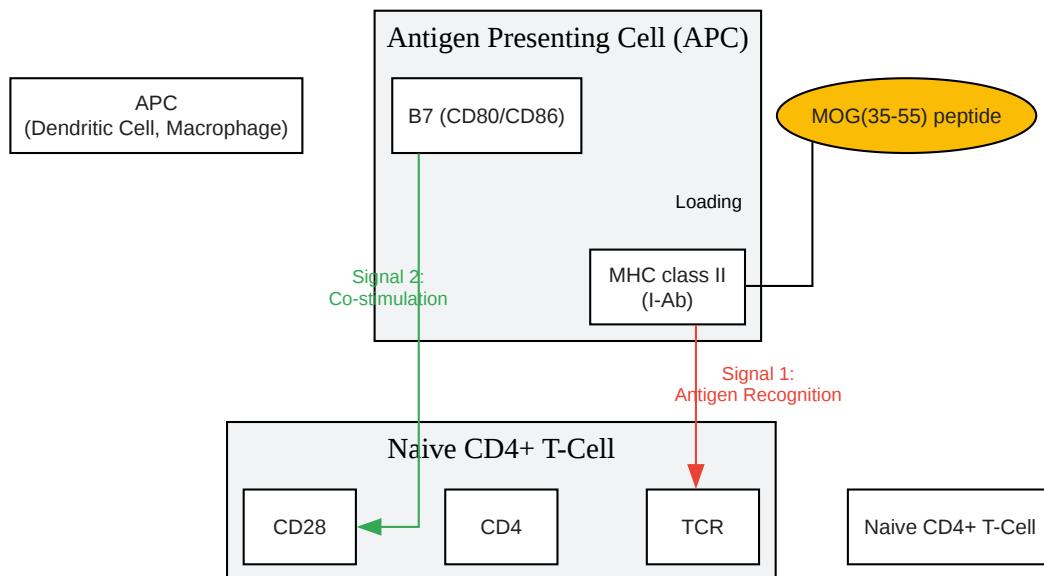
1.2. The Trimolecular Complex and T-Cell Receptor (TCR) Engagement:

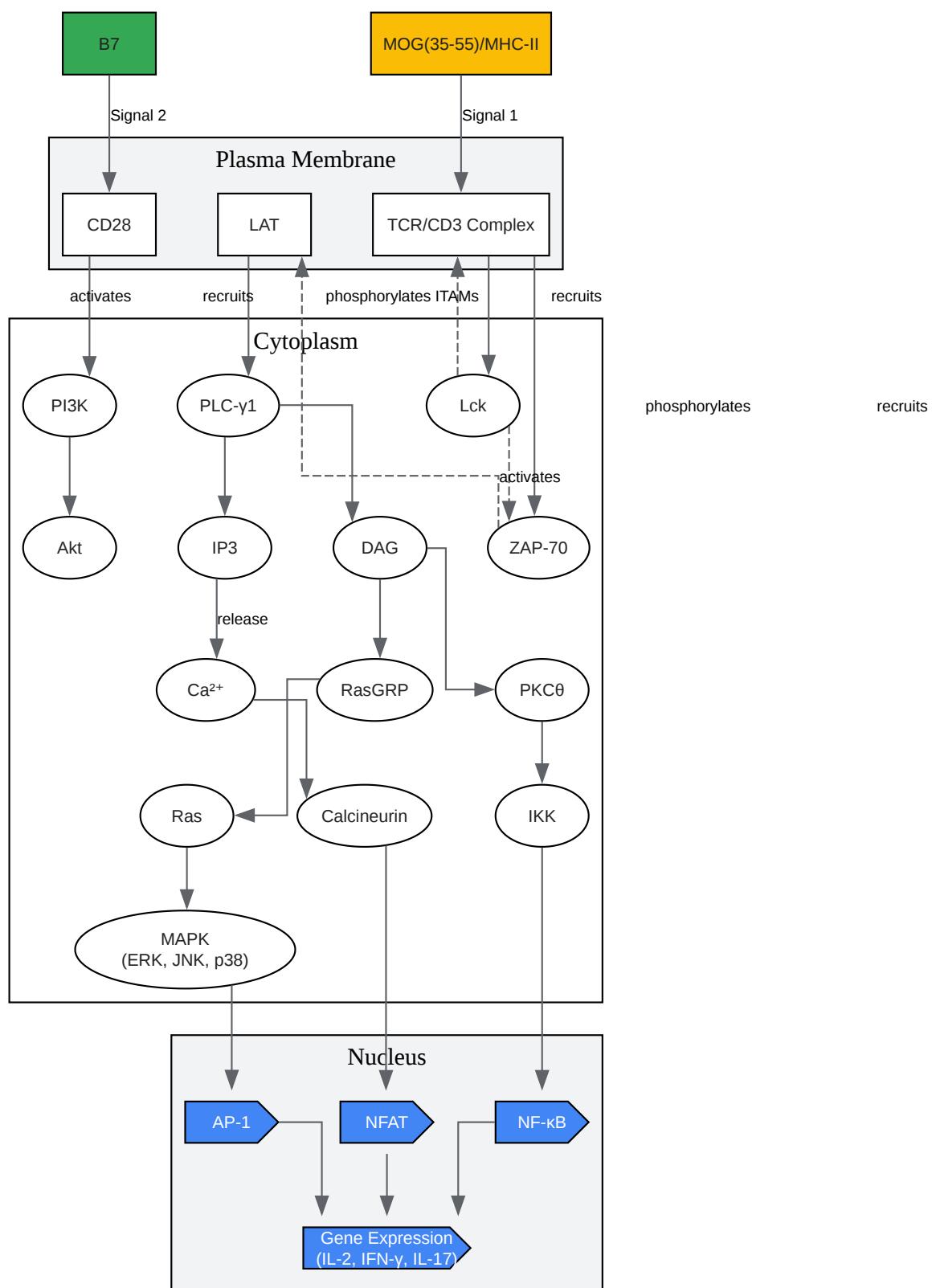
In the lymph nodes, naive CD4+ T-cells with a specific T-Cell Receptor (TCR) for the **MOG(35-55)** peptide recognize the **MOG(35-55)**/MHC-II complex on the surface of APCs.[8] This interaction forms a trimolecular complex, which is the first signal for T-cell activation.[9] Structural studies have indicated that specific residues within the **MOG(35-55)** peptide are crucial for binding to both the MHC molecule and the TCR, ensuring the specificity of the immune response.[9]

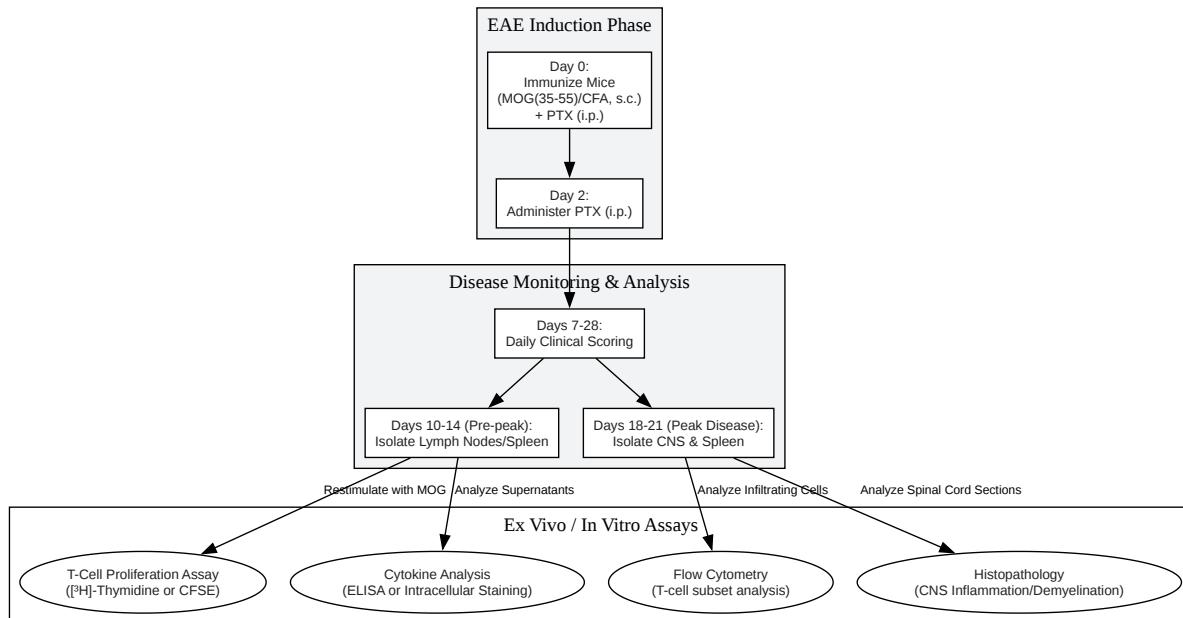
1.3. Co-stimulation: The Second Signal for Activation:

TCR engagement alone is insufficient for full T-cell activation and can lead to anergy or tolerance. A second, co-stimulatory signal is required. This is primarily delivered through the

interaction of the B7 family of molecules (CD80/B7-1 and CD86/B7-2) on the APC with the CD28 receptor on the T-cell.[\[10\]](#) The B7-CD28 pathway is critical for both the initial activation and the subsequent effector phase of MOG-reactive T-cells.[\[10\]](#)







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